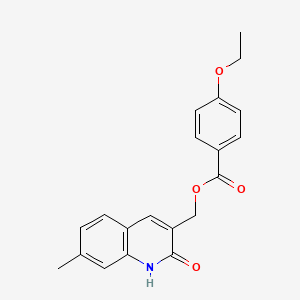
4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor in the innate immune system, which recognizes and responds to various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TLR4 activation leads to the production of pro-inflammatory cytokines and chemokines, which play important roles in host defense against infections but also contribute to the development of various inflammatory diseases. TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases.
科学的研究の応用
Antitumor Activity
The compound’s unique structure and functional groups make it a potential candidate for antitumor research. Researchers have investigated its effects on tumor cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. Further studies are needed to elucidate its precise antitumor mechanisms and potential clinical applications .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Preliminary studies suggest that 4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide may exhibit anti-inflammatory effects by modulating key pathways. Researchers have examined its impact on pro-inflammatory cytokines, NF-κB signaling, and COX-2 expression. Future investigations may reveal its therapeutic potential in inflammatory disorders .
Antiviral Activity
Viruses pose significant global health challenges. Some studies have explored the compound’s antiviral properties, particularly against RNA viruses. Researchers have investigated its effects on viral replication, entry, and protein synthesis. While promising, further studies are necessary to validate its efficacy against specific viral strains .
Antioxidant Capacity
Oxidative stress contributes to aging and various diseases. 4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been evaluated for its antioxidant potential. Researchers have assessed its ability to scavenge free radicals, protect cellular components, and mitigate oxidative damage. Understanding its antioxidant mechanisms could lead to therapeutic applications .
Antidiabetic Effects
Given the rising prevalence of diabetes, compounds with antidiabetic properties are of great interest. Some studies have investigated the impact of this compound on glucose metabolism, insulin sensitivity, and pancreatic β-cell function. While early findings are promising, rigorous clinical trials are needed to validate its role in diabetes management .
Antibacterial Activity
The emergence of antibiotic-resistant bacteria necessitates novel antimicrobial agents. Researchers have explored the antibacterial effects of 4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide against both Gram-positive and Gram-negative strains. Mechanistic studies have focused on cell membrane disruption, inhibition of essential enzymes, and bacterial growth suppression. Future research may uncover its potential as an alternative antibacterial agent .
特性
IUPAC Name |
4-tert-butyl-N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2/c1-27(2,3)22-15-13-19(14-16-22)26(31)29(23-10-5-4-6-11-23)18-21-17-20-9-7-8-12-24(20)28-25(21)30/h7-9,12-17,23H,4-6,10-11,18H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECBAGBDPRDRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-cyclohexyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)


